(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone - 946309-81-5

(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone

Catalog Number: EVT-3087640
CAS Number: 946309-81-5
Molecular Formula: C16H15BrN2OS2
Molecular Weight: 395.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a derivative of duloxetine. []

Relevance: Both this compound and the target compound, (4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone, share a piperazine ring directly attached to a thiophene-2-yl)methanone moiety. This structural similarity suggests potential exploration of both compounds in similar chemical spaces and biological activity assessments.

[4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

Compound Description: RG1678 is a potent and selective GlyT1 inhibitor investigated for the treatment of schizophrenia. []

Relevance: Although structurally distinct from the target compound, RG1678 shares the common motif of a piperazine ring connected to a methanone group. This shared feature highlights the importance of this scaffold in medicinal chemistry, specifically in designing molecules targeting the central nervous system.

(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor, investigated for the treatment of type 2 diabetes. [, ] It exhibited favorable pharmacokinetic properties in preclinical studies. []

Relevance: Similar to RG1678, this compound emphasizes the relevance of piperazine-methanone framework in medicinal chemistry, albeit in a different therapeutic area (diabetes).

[4-(5-Aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiophen-2-yl)-methanone hydrochloride

Compound Description: This compound acts as a tryptase inhibitor. []

(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives

Compound Description: This series of compounds were designed as potential anti-cancer agents and were shown to inhibit tubulin polymerization. One specific derivative, compound 10ec, exhibited potent cytotoxicity against the BT-474 cancer cell line. []

Relevance: Although structurally different from the target compound, these derivatives highlight the versatility of piperazine-methanone scaffold in medicinal chemistry. The presence of a triazole ring in these derivatives instead of the thiophene ring in (4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone suggests potential exploration of bioisosteric replacements within this scaffold.

Compound Description: This compound is a derivative of pyrazolo[3,4-b]pyridine. [, ]

Relevance: This compound shares the (thiophen-2-yl)methanone moiety with the target compound, (4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone, highlighting the potential significance of this specific group in their biological activities.

Compound Description: This compound represents a biologically active agent incorporating a 1,3,4-oxadiazole core. []

Relevance: While this compound differs from the target compound, (4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone, in its core structure, both share a common (thiophen-2-yl) fragment. This similarity suggests a possible common starting material or synthetic pathway in their preparation.

Aryl (4-aryl-1H-pyrrol-3-yl)(thiophen-2-yl)methanone derivatives

Compound Description: This series of compounds were synthesized and evaluated for their anti-inflammatory and anti-ulcer activities. Among them, compounds PY-5 and PY-1 exhibited significant inhibition in the respective assays. []

Relevance: These derivatives highlight the (thiophen-2-yl)methanone moiety also present in the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), suggesting that this specific group might contribute to potential anti-inflammatory or anti-ulcer properties.

Compound Description: Four compounds belonging to this class, with varying substituents on the phenyl ring, were synthesized and characterized. They exhibited diverse supramolecular architectures influenced by intermolecular interactions. []

Relevance: These compounds share the piperazin-1-yl]methanone core structure with the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), highlighting the importance of this scaffold. The key difference lies in the replacement of the thiophene ring in the target compound with a thieno[2,3-c]pyridine system, suggesting a potential avenue for exploring bioisosteric replacements.

Compound Description: Compound II.2.a demonstrates dual action by exhibiting affinity for 5-HT1A receptors and inhibiting serotonin reuptake. It's being investigated as a potential antidepressant drug. []

Relevance: Both this compound and the target compound, (4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone, share the piperazine ring. While their core structures differ significantly, the presence of the piperazine ring suggests potential exploration of both compounds for similar biological targets, particularly those related to the central nervous system.

3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

Compound Description: The crystal structure of this novel bioactive agent, based on a 1,3,4-oxadiazole scaffold, has been reported. []

Relevance: Sharing the (thiophen-2-yl) fragment with the target compound, (4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone, this structure emphasizes the recurrence of this particular group in medicinal chemistry. Although their core structures differ, the shared fragment might indicate a common starting point in their synthesis or contribute to similar physicochemical properties.

[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (Compound 26)

Compound Description: This compound demonstrates competitive inhibition of tyrosinase from Agaricus bisporus (AbTYR) and exhibits antimelanogenic effects on B16F10 cells without significant cytotoxicity. []

Compound Description: The crystal structure of this compound, characterized by an intramolecular O—H⋯O hydrogen bond, has been determined. []

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

Compound Description: JNJ-42226314 is a potent, selective, and reversible monoacylglycerol lipase (MAGL) inhibitor. It exhibits antinociceptive efficacy in preclinical pain models. []

Relevance: While structurally distinct from the target compound, JNJ-42226314 highlights the use of piperazine-containing compounds in medicinal chemistry, albeit targeting a different enzyme system.

Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives

Compound Description: This series of compounds was synthesized and evaluated for their affinity towards 5-HT1A receptors. The study highlighted the impact of arylpiperazine and benzo[b]thiophene substitutions on binding affinity. []

Relevance: While structurally diverse, these compounds share a common structural motif with the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), consisting of an arylpiperazine unit linked to a heterocyclic ring system through a carbonyl group. This shared motif suggests potential exploration of both compound classes for similar biological targets, particularly those involving 5-HT1A receptors.

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

Compound Description: LDK1229 acts as a selective inverse agonist for the cannabinoid CB1 receptor. It's a potential therapeutic candidate for obesity due to its anorectic effects. []

Relevance: Although structurally distinct from the target compound, LDK1229 underscores the significance of piperazine-methanone framework in medicinal chemistry, particularly in targeting the central nervous system. The presence of a cyclohexyl ring in LDK1229 compared to the thiophene ring in (4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone suggests further exploration of structural variations within this scaffold to modulate activity and target selectivity.

Compound Description: These compounds, characterized by a (thiophen-3-yl)-methanone core, exhibit inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). []

Relevance: Despite the structural difference in their core structures, these compounds share the (thiophen-yl)-methanone fragment with the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone). This shared fragment indicates potential exploration of both compound classes for modulating 11β-HSD1 activity.

(2-Substituted-4-methylthiazol-5-yl) (4-substituted piperazin-1-yl)methanone derivatives

Compound Description: This series of compounds demonstrated moderate to good antimicrobial activity. []

Relevance: These compounds share the (4-substituted piperazin-1-yl)methanone core structure with the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone). This common structural feature suggests that both compound series could be investigated for potential antimicrobial properties.

Crystalline hydrochloride salt of (1-(4-fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone

Compound Description: This specific salt form of the compound is proposed for the treatment of pain, metabolic disorders, including obesity, hyperphagia, and diabetes. []

Relevance: Although structurally distinct, both this compound and the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), contain a piperazine ring within their structure.

(E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1Hpyrazol-4-yl)vinyl)benzofuran-2-yl)methanones

Compound Description: This series of ten novel compounds were synthesized and tested for their in vitro antibacterial and antifungal activity. []

Relevance: These compounds share the (thiophen-2-yl) fragment with the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone).

(4-(Thiophen-3-yl)-1-(p-tolyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (RS-5645)

Compound Description: RS-5645 exhibits anti-inflammatory effects by attenuating the cytokine storm induced by the SARS-CoV-2 spike protein and LPS. Its mechanism of action involves modulation of the pulmonary microbiota. []

Relevance: Although structurally diverse from the target compound, RS-5645 highlights the use of thiophene-containing compounds in medicinal chemistry, albeit targeting different biological pathways.

Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17)

Compound Description: Compound b17 displayed significant anticancer activity against the HepG-2 cell line with an IC50 value of 3.57 µM, surpassing the efficacy of cisplatin. []

Relevance: Both this compound and the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), share a benzo[b]thiophene moiety connected to a methanone group. This shared structural feature suggests a possible investigation of both compounds for anticancer properties.

(4-(3-Chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301)

Compound Description: AK301 inhibits microtubule dynamics and sensitizes colon cancer cells to tumor necrosis factor-induced apoptosis. It shows promise as a potential anticancer agent. [, ]

Relevance: AK301 and the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), share the piperazin-1-yl)(phenyl)methanone core structure. This structural similarity, despite the differences in the substituents on the phenyl ring and the presence of a thiophene ring in the target compound, suggests a potential for overlapping biological activity.

{4-[17α-Ethynyl-17β-hydroxy-3-methoxyestra-1,3,5(10)-trien-2-yl]piperazin-1-yl}[(2S)-1-(quinolin-2-ylcarbonyl)pyrrolidin-2-yl]methanone (RM-581)

Compound Description: RM-581 is a potent cytotoxic agent against breast cancer MCF-7 cells and exhibits significant antitumor activity in a mouse xenograft model of breast cancer. It demonstrates improved metabolic stability compared to its predecessor, RM-133. []

Relevance: Despite the significant structural differences, both this compound and the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), contain a piperazine ring linked to a carbonyl group. This shared motif suggests a potential exploration of both compounds for similar biological targets.

Compound Description: This triaryl pyrazoline compound exhibits broad-spectrum antiviral activity against various flaviviruses. Its mechanism of action involves the inhibition of viral RNA replication. []

Relevance: This compound shares a (thiophen-2-yl)-phenyl-methanone core structure with the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), indicating a close structural similarity. This resemblance suggests potential exploration of both compounds for antiviral activity, particularly against flaviviruses.

5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives

Compound Description: This series of compounds was synthesized and tested for their pesticidal activities. One notable compound, VIII-6 (5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophen-2-yl)thiazol-2-amine), exhibited potent antifungal activity against Phytophthora capsici. []

Relevance: These derivatives, although structurally different from the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), highlight the presence of a thiophene ring in bioactive compounds.

(R)-1-(4-amino-4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl) butyl) guanidine

Compound Description: This oxadiazole derivative exhibits promising inhibitory activity against urease, making it a potential target for further development. []

Relevance: Both this compound and the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), incorporate a thiophene ring within their structures, suggesting a possible common starting material or synthetic strategy during their preparation.

(4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone

Compound Description: This compound, featuring a benzo[b]thiophene core, acts as a ligand for cannabinoid receptors. []

Relevance: Sharing the benzo[b]thiophene-methanone moiety with the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), this structure emphasizes the relevance of this fragment in medicinal chemistry. The presence of methoxyphenyl substituents in this compound, compared to the piperazine ring in the target compound, highlights the impact of structural modifications on target selectivity and biological activity.

(3-cyano-1H-indol-7-yl)[4-(4-fluorophenethyl)piperazin-1-yl]-methanone

Compound Description: A process for preparing this compound and its salts has been patented. []

Relevance: Both this compound and the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), contain a piperazine ring connected to a methanone group. While their core structures differ significantly, this shared motif highlights the importance of this structural feature in medicinal chemistry.

Compound Description: WC 44 acts as a full D3 dopamine receptor agonist and has shown efficacy in reducing involuntary movements induced by DOI in mice. []

Relevance: While structurally different from the target compound, WC 44 emphasizes the significance of piperazine-containing compounds in medicinal chemistry, particularly those targeting the central nervous system.

Compound Description: WW-III-55 acts as a partial D3 dopamine receptor agonist and shows potential in reducing DOI-induced involuntary movements in mice. []

Relevance: Although structurally distinct from the target compound, WW-III-55, similar to WC 44, emphasizes the potential of piperazine-containing compounds in treating neurological disorders. It also highlights the use of thiophene in medicinal chemistry, albeit in a different context than **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone).

{(2S',4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone

Compound Description: A process for preparing this compound, which is an intermediate in the synthesis of more complex molecules, has been described. []

Relevance: This compound and (4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone both contain a piperazine ring, a common pharmacophore in medicinal chemistry.

Substituted (oxazolidinon-5yl-methyl)-2-thiophen-carboxamide derivatives

Compound Description: These compounds have potential for treating and/or preventing diseases caused by thrombembolia due to their effects on blood coagulation. []

Relevance: These derivatives, while structurally different from the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), exemplify the use of thiophene-containing compounds in medicinal chemistry.

[(lpt)2Ir(bt)] and [(cf3bta)2Ir(ntt)]

Compound Description: These are two examples of cyclometalated iridium(III) complexes: [(lpt)2Ir(bt)] contains the 2-acetylbenzo[b]thiophene-3-olate (bt) ligand and the 2-phenyl-6-(trifluoromethyl)benzo[d]thiazole (cf3 bta) ligand and [(cf3bta)2Ir(ntt)] contains the cf3 bta ligand and the ntt (Hnnt=3-hydroxynaphtho[2,3-b]thiophen-2-yl)(thiophen-2-yl)methanone) ligand. They show strong luminescence and are used in organic light-emitting diodes (OLEDs). []

Relevance: These complexes and the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), all contain a (thiophen-2-yl)methanone moiety, highlighting the versatility of this structural motif.

4{4-[(2-Bromo-phenyl)-(3-methyl-thiophen-2-yl)-methyl]-piperazin-1-yl}-1-pheny-1H-pyrazolo[3,4-d]pyrimidine (DTriP-22)

Compound Description: DTriP-22 is a novel inhibitor of Enterovirus 71 (EV71). It targets the RNA-dependent RNA polymerase of the virus, inhibiting viral replication by reducing viral RNA accumulation. []

Relevance: DTriP-22 and (4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone both contain a thiophene ring and a piperazine ring, indicating some degree of structural similarity.

(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

Compound Description: The crystal structure of this thiophene derivative has been reported, contributing to the understanding of its potential applications. []

Relevance: Both this compound and the target compound, **(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone), contain a (thiophen-yl)methanone moiety, suggesting a possible common starting point in their synthesis or shared physicochemical properties.

Properties

CAS Number

946309-81-5

Product Name

(4-(3-Bromophenylcarbonothioyl)piperazin-1-yl)(thiophen-2-yl)methanone

IUPAC Name

[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]-thiophen-2-ylmethanone

Molecular Formula

C16H15BrN2OS2

Molecular Weight

395.33

InChI

InChI=1S/C16H15BrN2OS2/c17-13-4-1-3-12(11-13)16(21)19-8-6-18(7-9-19)15(20)14-5-2-10-22-14/h1-5,10-11H,6-9H2

InChI Key

FWLXBFCZTBXRPA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=O)C3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.